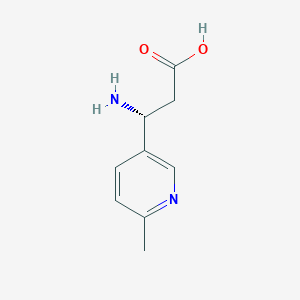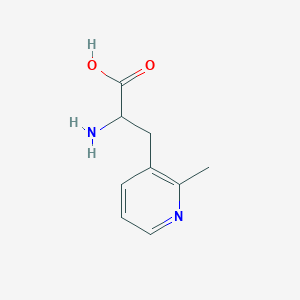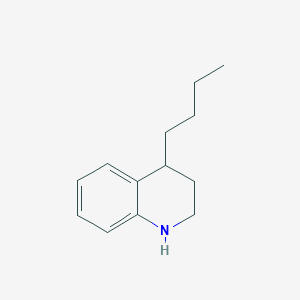![molecular formula C12H18ClNO B13311318 4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13311318.png)
4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol is a compound that belongs to the class of organic compounds known as phenylmethylamines. This compound is characterized by the presence of a chlorophenyl group attached to a pentanol chain through an amino linkage. It is commonly used as a building block in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol typically involves the reaction of 3-chlorobenzylamine with 1-pentanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the reduction process. The reaction conditions include a temperature range of 50-70°C and a pressure of 1-2 atm .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of 4-{[(3-Chlorophenyl)methyl]amino}pentan-2-one.
Reduction: Formation of 4-{[(3-Chlorophenyl)methyl]amino}pentane.
Substitution: Formation of 4-{[(3-Methoxyphenyl)methyl]amino}pentan-1-ol.
Scientific Research Applications
4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity and specificity. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Chlorophenyl)methyl]amino}butan-1-ol
- 4-{[(3-Methoxyphenyl)methyl]amino}pentan-1-ol
- 3-{[(4-Fluorophenyl)methyl]amino}butan-1-ol
Uniqueness
4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher stability and reactivity compared to its analogs, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C12H18ClNO/c1-10(4-3-7-15)14-9-11-5-2-6-12(13)8-11/h2,5-6,8,10,14-15H,3-4,7,9H2,1H3 |
InChI Key |
WQMOMJSSPCLACE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








amine](/img/structure/B13311275.png)

![1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13311281.png)
![[2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine](/img/structure/B13311282.png)
amine](/img/structure/B13311283.png)


![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13311305.png)
